2-(2-bromoprop-2-enyl)benzamide
Description
Benzamide, N-(2-bromoallyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group
Properties
CAS No. |
102586-01-6 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
InChI Key |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Other CAS No. |
102586-01-6 |
Synonyms |
N-(2-Bromo-2-propenyl)benzamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoallyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through binding interactions with the enzyme’s allosteric site, enhancing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Bromobenzamide: A benzamide derivative with a bromine atom attached to the benzene ring.
N-Benzimidazol-2yl Benzamide: A benzamide derivative with a benzimidazole group, known for its hypoglycemic effects.
Uniqueness
Benzamide, N-(2-bromoallyl)- is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzamide derivatives and contributes to its specific biological and industrial uses.
Q & A
Q. What are the optimal synthetic routes for 2-(2-bromoprop-2-enyl)benzamide, and how can reaction yields be improved?
The synthesis typically involves a multi-step approach:
- Bromoalkene introduction : React benzamide derivatives with propargyl bromide under radical-initiated conditions to introduce the bromopropenyl group .
- Amide coupling : Use coupling agents like EDCI/HOBt to attach the bromoalkene moiety to the benzamide core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
- Yield optimization : Catalytic Pd-mediated cross-coupling or temperature-controlled bromination (0–5°C) enhances regioselectivity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- NMR spectroscopy :
- IR spectroscopy : Stretches at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) .
- X-ray crystallography : Resolves stereochemistry and confirms bromine positioning .
Advanced Research Questions
Q. How does the bromopropenyl substituent influence the compound’s bioactivity, and what methods validate these effects?
- Mechanistic insights : The bromo group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases) .
- Validation methods :
- Molecular docking : Assess interactions with proteins like EGFR or PARP using AutoDock Vina .
- SAR studies : Compare with non-brominated analogs to isolate substituent effects (e.g., reduced activity in de-brominated controls) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity validation : Use LC-MS to confirm >95% purity, as impurities (e.g., residual bromination byproducts) may skew results .
- Computational modeling : Perform MD simulations to assess dynamic binding interactions missed in static docking .
Q. What strategies ensure stability and reactivity control of this compound under experimental conditions?
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Synthetic diversification : Introduce substituents (e.g., nitro, methoxy) at the benzamide para position to modulate electron density .
- Biological profiling : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
- Computational tools : Use QSAR models (e.g., CoMFA) to correlate substituent properties with activity .
Q. How can researchers design experiments to assess metabolic pathways or toxicity profiles?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Toxicity screening :
- Ames test for mutagenicity .
- Zebrafish embryo models for acute toxicity (LC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
